molecular formula C23H22N6O3S B2387693 N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896320-02-8

N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2387693
CAS RN: 896320-02-8
M. Wt: 462.53
InChI Key: FEGQRHNEVGFLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.53. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Applications Compounds with similar heterocyclic structures have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These studies reveal the potential of such compounds in developing new, more effective insecticides (Fadda et al., 2017).

Anticancer and Antimicrobial Agents Research has focused on modifying related compounds to reduce toxicity and enhance anticancer effects. One study explored the replacement of the acetamide group with alkylurea in certain triazolopyridine derivatives, showing promising antiproliferative activities against human cancer cell lines and reduced acute oral toxicity (Xiao-meng Wang et al., 2015). Similarly, derivatives incorporating the triazole moiety have been linked to a range of antimicrobial activities, providing a foundation for developing novel antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Enzyme Inhibition The search for effective enzyme inhibitors is a critical area of pharmacological research. Compounds similar to the one have been evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications in treating diseases where enzyme regulation is beneficial (Virk et al., 2018).

Synthetic Intermediate for Pharmaceutically Active Compounds Compounds bearing the acetamide group serve as key intermediates in the synthesis of a broad range of pharmaceutically active molecules. Their versatile reactivity allows for the development of novel drugs, including β-lactam antibiotics, highlighting their importance in medicinal chemistry (Cainelli et al., 1998).

Adenosine Receptor Antagonists The adenosine receptors are critical targets for treating various conditions, including cardiovascular diseases and cancer. Thiazole and thiadiazole derivatives, similar to the compound , have been synthesized and shown potent and selective inhibition of human adenosine A3 receptors, offering insights into the development of new therapeutics (Jung et al., 2004).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-16(30)24-18-8-10-19(11-9-18)25-21(31)15-33-23-27-26-22(29(23)28-12-3-4-13-28)17-6-5-7-20(14-17)32-2/h3-14H,15H2,1-2H3,(H,24,30)(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGQRHNEVGFLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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